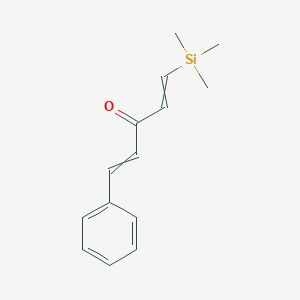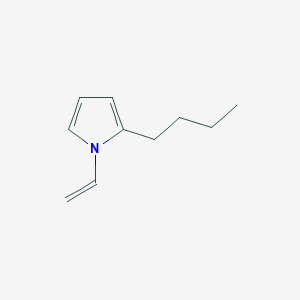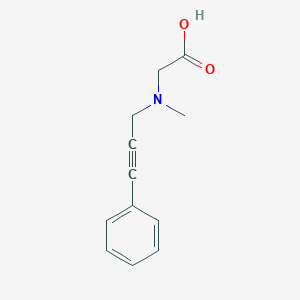![molecular formula C12H12O2 B14611169 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol CAS No. 60512-44-9](/img/structure/B14611169.png)
1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(p-Anisylethynyl)cyclopropanol is an organic compound characterized by a cyclopropanol ring substituted with a p-anisylethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Anisylethynyl)cyclopropanol typically involves the reaction of p-anisylacetylene with cyclopropanol under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where p-anisylacetylene is reacted with cyclopropanol in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of 1-(p-Anisylethynyl)cyclopropanol may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(p-Anisylethynyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in cyclopropanol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The p-anisylethynyl group can participate in substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols or hydrocarbons.
Substitution: Formation of substituted cyclopropanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(p-Anisylethynyl)cyclopropanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(p-Anisylethynyl)cyclopropanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Cyclopropanol: A simpler analog without the p-anisylethynyl group.
p-Anisylethynyl derivatives: Compounds with similar ethynyl substitution but different core structures.
Cyclopropane derivatives: Compounds with different substituents on the cyclopropane ring.
Uniqueness: 1-(p-Anisylethynyl)cyclopropanol stands out due to its combination of a cyclopropanol ring and a p-anisylethynyl group, which imparts unique chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
60512-44-9 |
|---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
1-[2-(4-methoxyphenyl)ethynyl]cyclopropan-1-ol |
InChI |
InChI=1S/C12H12O2/c1-14-11-4-2-10(3-5-11)6-7-12(13)8-9-12/h2-5,13H,8-9H2,1H3 |
InChI-Schlüssel |
YTOTUTVJUSSMHM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C#CC2(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


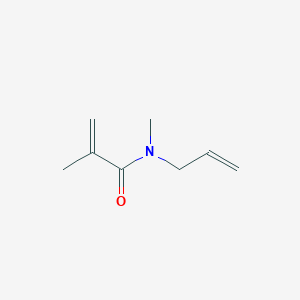
silane](/img/structure/B14611095.png)
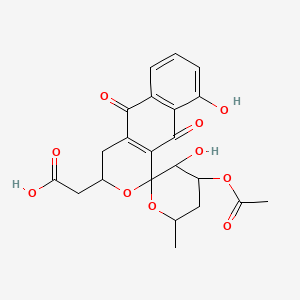
![1-Oxaspiro[5.5]undecan-4-ol, 4-methyl-](/img/structure/B14611103.png)
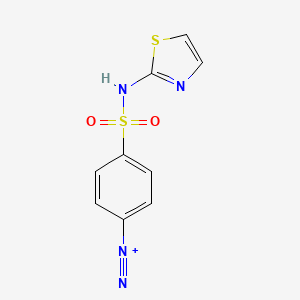


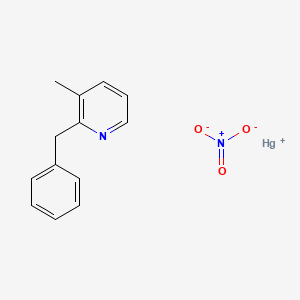
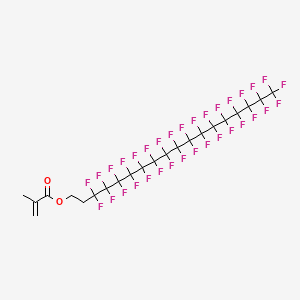
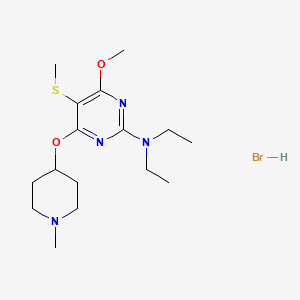
![Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-](/img/structure/B14611138.png)
